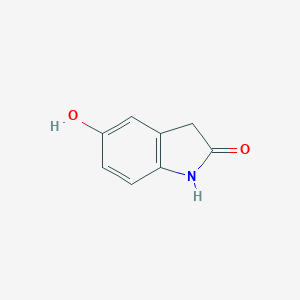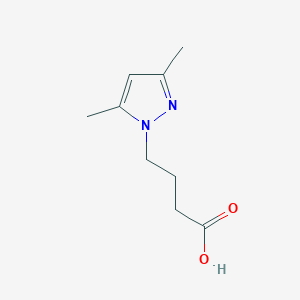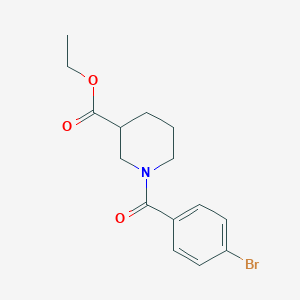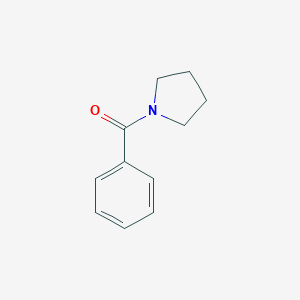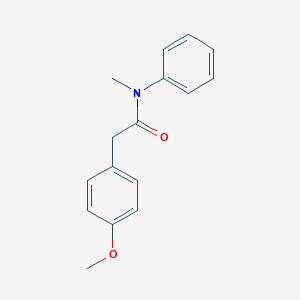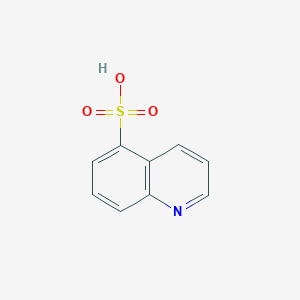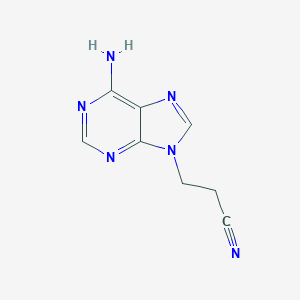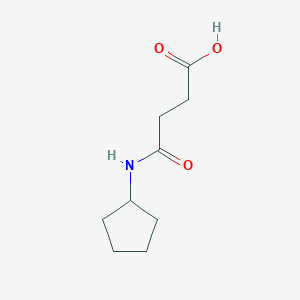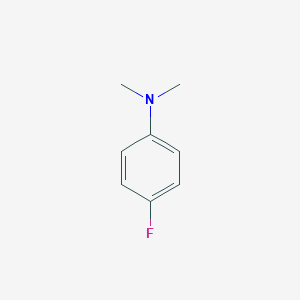
4-氟-N,N-二甲基苯胺
描述
4-Fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H10FN. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom, and the nitrogen atom is substituted with two methyl groups. This compound is typically a colorless to pale yellow liquid with a characteristic odor. It is soluble in most organic solvents such as ether, alcohol, and ketone .
科学研究应用
4-Fluoro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
Target of Action
It is known that aniline derivatives can interact with various enzymes and receptors in the body .
Mode of Action
It has been reported that flavin-containing monooxygenase 1 (fmo1) mediates the formation of a reactive intermediate of a similar compound, 4-fluoro-n-methylaniline . FMO1 catalyzes a carbon oxidation reaction coupled with defluorination, leading to the formation of 4-N-methylaminophenol . This suggests that 4-Fluoro-N,N-dimethylaniline may undergo a similar metabolic transformation.
Biochemical Pathways
Based on its structural similarity to other aniline derivatives, it may be involved in the cytochrome p450 metabolic pathway, which is responsible for the biotransformation of many xenobiotics .
Pharmacokinetics
They are primarily metabolized in the liver by cytochrome P450 enzymes and excreted in the urine .
Result of Action
Aniline derivatives can cause methemoglobinemia, a condition where an abnormal amount of methemoglobin (a form of hemoglobin) is produced .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Fluoro-N,N-dimethylaniline. For instance, the compound’s stability may decrease at high temperatures or in acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions
4-Fluoro-N,N-dimethylaniline can be synthesized through the fluorination of N,N-dimethylaniline. One common method involves the use of hydrogen fluoride or potassium fluoride as the fluorinating agent. The reaction is typically carried out under heating conditions to facilitate the substitution of the hydrogen atom with a fluorine atom .
Industrial Production Methods
In industrial settings, the production of 4-Fluoro-N,N-dimethylaniline often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Safety measures are crucial due to the handling of hazardous fluorinating agents .
化学反应分析
Types of Reactions
4-Fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-fluoro-N,N-dimethylnitrosoaniline or 4-fluoro-N,N-dimethylnitroaniline.
Reduction: Formation of 4-fluoro-N,N-dimethylamine.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
相似化合物的比较
Similar Compounds
4-Fluoroaniline: Similar structure but lacks the N,N-dimethyl groups.
N,N-Dimethylaniline: Similar structure but lacks the fluorine atom.
4-Chloro-N,N-dimethylaniline: Similar structure but has a chlorine atom instead of a fluorine atom.
Uniqueness
4-Fluoro-N,N-dimethylaniline is unique due to the presence of both the fluorine atom and the N,N-dimethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various synthetic applications .
属性
IUPAC Name |
4-fluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEHCGOJNJUOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193311 | |
| Record name | N,N-Dimethyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-46-3 | |
| Record name | N,N-Dimethyl-4-fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the nature of fluorescence observed in 4-Fluoro-N,N-dimethylaniline and how does it compare to N,N-dimethylaniline?
A: Unlike some donor-acceptor molecules where intramolecular charge transfer (ICT) leads to dual fluorescence, 4-Fluoro-N,N-dimethylaniline exhibits only a single fluorescence emission originating from a locally excited (LE) state. [] This behavior is consistent across different solvents, temperatures, and excitation wavelengths. This contrasts with the expectation of observing dual LE + ICT emission as previously reported. [] The absence of ICT is attributed to the large energy gap between the two lowest singlet excited states (S1 and S2), similar to N,N-dimethylaniline, which also lacks an LE → ICT reaction. []
Q2: A study reported dual LE + ICT emission for 4-Fluoro-N,N-dimethylaniline, contradicting the single emission observation. How is this discrepancy explained?
A: The reported observation of dual LE + ICT emission for 4-Fluoro-N,N-dimethylaniline, supported by time-dependent density functional theory (TDDFT) calculations, has been challenged. [, ] Further investigations using high-level quantum chemical methods, including TDDFT, coupled cluster (CC2) theory, and the algebraic diagrammatic construction scheme (ADC(2), ADC(3)), revealed that the TDDFT/B3LYP method erroneously predicted a twisted intramolecular charge transfer (TICT) S1 state minimum. [] This erroneous prediction disappears when using functionals with increased nonlocal Hartree-Fock exchange. [] Therefore, the accurate description of the excited state properties of 4-Fluoro-N,N-dimethylaniline necessitates computational methods that go beyond standard TDDFT/B3LYP.
Q3: How do substituents like SiMe3 and SnMe3 influence the photochemical behavior of 4-Fluoro-N,N-dimethylaniline derivatives?
A: Introducing SiMe3 and SnMe3 groups to 4-Fluoro-N,N-dimethylaniline derivatives, particularly in the context of photodehalogenation reactions, significantly impacts the reactive pathways. [] These substituents stabilize the phenyl cation intermediates (both singlet and triplet states) formed during the reaction. The stannylated derivatives, due to the greater stabilizing effect of SnMe3, predominantly undergo solvolysis. [] Interestingly, the stannylated 4-N,N-dimethylaminophenyl cation exhibits a unique pathway: it eliminates the Me3Sn+ group, leading to the formation of benzyne. [] This finding highlights the potential of substituent modification in directing the photochemical outcome of these compounds.
Q4: Are there any practical applications or implications of the photochemical properties of 4-Fluoro-N,N-dimethylaniline and its derivatives?
A: While the provided research primarily focuses on fundamental photophysical properties, the findings have implications for several fields. Understanding the fluorescence behavior and excited state dynamics of 4-Fluoro-N,N-dimethylaniline is crucial for its potential use in organic light-emitting diodes (OLEDs) or as fluorescent probes. [, , ] The photodehalogenation studies showcasing the influence of substituents like SiMe3 provide insights into designing photostable fluorinated drugs by incorporating silyl groups. [] Furthermore, the unprecedented formation of benzyne from a specific stannylated derivative opens new avenues for exploring benzyne chemistry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



